molecular formula C8H10N2 B567474 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1256806-29-7

4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B567474
CAS No.: 1256806-29-7
M. Wt: 134.182
InChI Key: VXYATYWXMHRMFP-UHFFFAOYSA-N
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Description

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. It features a fused ring system consisting of a pyrrole ring and a pyridine ring.

Preparation Methods

The synthesis of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2-aminophenyl)acetonitrile with acetic anhydride can yield the desired compound through an intramolecular cyclization process . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-2-3-10-8-5-9-4-7(6)8/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYATYWXMHRMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744912
Record name 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-29-7
Record name 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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